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Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-fluorophenol

CAS No.: 186590-43-2

Cat. No.: B1380849 Get Quote

5-Bromo-2-chloro-3-fluorophenol is a polyhalogenated aromatic compound that serves as a

highly versatile building block in modern synthetic chemistry. Its utility, particularly in the fields

of medicinal chemistry and materials science, stems from the distinct reactivity of its four

functional groups: a phenolic hydroxyl, a bromine atom, a chlorine atom, and a fluorine atom.

The specific arrangement of these substituents on the benzene ring—a 1,2,3,5-tetrasubstituted

pattern—creates a unique electronic and steric environment. This guide provides an in-depth

analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its

strategic manipulation in complex synthetic pathways. Understanding the causal relationships

between the molecule's structure and its chemical behavior is paramount for researchers

aiming to leverage its full synthetic potential.

Physicochemical and Safety Profile
A foundational understanding begins with the molecule's basic properties and safety

considerations. This data is essential for accurate experimental planning and safe laboratory

execution.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-3-fluorophenol
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Property Value Source

IUPAC Name
5-bromo-2-chloro-3-

fluorophenol
[1]

Molecular Formula C₆H₃BrClFO [1]

Molecular Weight 225.44 g/mol [1]

CAS Number 1305322-97-7 [1]

Appearance
Expected to be a solid at room

temperature
Inferred

SMILES C1=C(C=C(C(=C1O)F)Cl)Br [1]

Table 2: GHS Hazard and Precautionary Statements

Hazard Class Code Statement

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

Specific Target Organ Toxicity H335 May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1]

Handling Recommendation: Due to its irritant properties, 5-Bromo-2-chloro-3-fluorophenol
should be handled in a well-ventilated fume hood using appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Part 1: Analysis of Reactivity at Each Functional Site
The reactivity of 5-Bromo-2-chloro-3-fluorophenol is not merely the sum of its parts. The

electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing

halogens governs the behavior of each potential reaction site.

The Phenolic Hydroxyl Group: The Acidic Epicenter
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The hydroxyl group is the most acidic site on the molecule and a primary center for nucleophilic

reactions.[2] Its reactivity is modulated by the strong inductive electron-withdrawal of the

adjacent fluorine and chlorine atoms, which enhances its acidity compared to unsubstituted

phenol.

Acidity and Phenoxide Formation: The phenolic proton is readily abstracted by common

bases (e.g., NaOH, K₂CO₃, NaH) to form the corresponding phenoxide anion.[2] This

deprotonation is typically the first step in leveraging the hydroxyl group's nucleophilicity. The

resulting phenoxide is a potent nucleophile, poised for subsequent reactions.

O-Alkylation (Williamson Ether Synthesis): The phenoxide readily participates in Sₙ2

reactions with alkyl halides to form ethers.[2][3] The primary challenge in this reaction is the

steric hindrance imposed by the ortho-chloro and ortho-fluoro substituents. While these

groups enhance the acidity of the phenol, they can impede the approach of bulky

electrophiles. Therefore, the choice of the alkylating agent is critical; primary alkyl halides or

tosylates are preferred to minimize competing elimination reactions.[4]

O-Arylation (Ullmann Condensation): The formation of diaryl ethers can be achieved via

copper-catalyzed Ullmann condensation.[5][6] This reaction couples the phenoxide with an

aryl halide. Modern protocols often use ligands to facilitate the reaction under milder

conditions than the harsh, high-temperature classical methods.[5][7]
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Caption: Workflow for Williamson Ether Synthesis.
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The Aromatic Ring: A Battlefield of Electronic Effects
The benzene ring is subject to competing electronic influences that dictate its susceptibility to

both electrophilic and nucleophilic attack.

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its +M

(mesomeric) effect, which donates electron density to the ring.[8][9] Conversely, the halogens

are deactivating via their strong -I (inductive) effect but are also ortho-, para-directing due to

their +M effect.[10]

Regioselectivity: The directing effects must be considered in concert.

-OH group (at C1): Strongly directs to C2, C4, C6.

-Cl group (at C2): Weakly directs to C1, C3, C5.

-F group (at C3): Weakly directs to C2, C4, C6.

-Br group (at C5): Weakly directs to C1, C4, C6.

The positions ortho and para to the strongly activating -OH group (C2, C4, C6) are the most

electronically enriched.[11] Since C2 is already substituted, the most probable sites for

electrophilic attack are C4 and C6. Steric hindrance at C6 from the adjacent bromine at C5 may

favor substitution at the C4 position. However, the outcome can be highly dependent on the

specific electrophile and reaction conditions.
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C4: Electronically favored
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Caption: Predicted regioselectivity for electrophilic aromatic substitution.

SNAr reactions are favored on electron-poor aromatic rings, particularly when a strong

electron-withdrawing group is ortho or para to a good leaving group.[12][13] In this molecule, all

three halogens are electron-withdrawing, but there is no powerfully activating group like a nitro

(-NO₂) group. The general leaving group ability in SNAr is F > Cl > Br > I, which is

counterintuitive but arises because the rate-determining step is the initial nucleophilic attack to

form the Meisenheimer complex.[10] Fluorine's high electronegativity best stabilizes this

anionic intermediate.[10] Therefore, substitution of the fluorine atom at C3 is theoretically

possible but would likely require harsh conditions (high temperature, strong nucleophile) due to

the lack of strong activation.[14]
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This is the most synthetically valuable area of reactivity for 5-Bromo-2-chloro-3-fluorophenol.
The carbon-halogen bonds serve as handles for forming new carbon-carbon and carbon-

heteroatom bonds. The reactivity order for palladium-catalyzed cross-coupling is generally C-Br

> C-Cl. The C-F bond is typically unreactive.

Suzuki-Miyaura Coupling: The C-Br bond is an excellent substrate for palladium-catalyzed

Suzuki-Miyaura coupling with boronic acids or esters, forming a new C-C bond.[15][16] This

reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

Selective coupling at the bromine site can be achieved with high efficiency, leaving the

chlorine and fluorine atoms untouched for potential subsequent transformations.[17]

Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed coupling

with primary or secondary amines to form aryl amines.[18][19] This reaction provides a

powerful method for introducing nitrogen-containing functional groups, which are prevalent in

pharmaceuticals.

Other Couplings: The C-Br bond is also amenable to other cross-coupling reactions, such as

Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes)

couplings, further expanding its synthetic utility.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Field-Proven Experimental Protocols
The following protocols are representative methodologies for key transformations of 5-Bromo-
2-chloro-3-fluorophenol. They are designed to be self-validating, with clear steps for setup,

execution, and purification.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the C-Br
Bond
Objective: To synthesize 5-aryl-2-chloro-3-fluorophenol via a palladium-catalyzed reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1380849?utm_src=pdf-body-img
https://www.benchchem.com/product/b1380849?utm_src=pdf-body
https://www.benchchem.com/product/b1380849?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: This protocol uses a standard palladium catalyst and a carbonate base. The choice

of a dioxane/water solvent system ensures solubility for both the organic substrate and the

inorganic base.[10] Heating is required to drive the catalytic cycle efficiently.

Methodology:

Reagent Setup: In an oven-dried Schlenk flask, combine 5-Bromo-2-chloro-3-fluorophenol
(1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5

equiv.).

Catalyst Addition: To the flask, add a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or

Argon). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate

concentration of approximately 0.1 M.

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with

ethyl acetate and wash sequentially with water and brine. c. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify

the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-

chloro-3-fluorophenol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis
Objective: To synthesize 5-Bromo-2-chloro-3-fluoro-1-(alkoxy)benzene.

Causality: This protocol employs sodium hydride, a strong, non-nucleophilic base, to ensure

complete and irreversible deprotonation of the phenol.[2] DMF is used as a polar aprotic

solvent, which is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophilic

phenoxide anion, enhancing its reactivity.[3]

Methodology:
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Deprotonation: To a stirred solution of 5-Bromo-2-chloro-3-fluorophenol (1.0 equiv.) in

anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride

(NaH, 60% dispersion in mineral oil) (1.1 equiv.) portion-wise at 0 °C.

Stirring: Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution

should be observed.

Electrophile Addition: Cool the mixture back to 0 °C and add the desired primary alkyl halide

(e.g., iodomethane, ethyl bromide) (1.2 equiv.) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC). This may take 2-16 hours.

Workup and Purification: a. Carefully quench the reaction by the slow addition of saturated

aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Extract the product with diethyl

ether or ethyl acetate (3x). c. Combine the organic layers and wash with water and brine. d.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in

vacuo. e. Purify the residue by flash column chromatography to afford the desired ether

product.

Conclusion
5-Bromo-2-chloro-3-fluorophenol is a strategically substituted scaffold whose reactivity is a

nuanced interplay of electronic and steric effects. The phenolic hydroxyl group provides a

handle for O-functionalization, while the carbon-bromine bond is the prime site for

sophisticated, value-adding cross-coupling reactions. The remaining chloro and fluoro

substituents, while less reactive, contribute significantly to the molecule's electronic properties

and offer potential for further, more challenging transformations. This guide provides the

foundational understanding and practical protocols necessary for researchers to confidently

and creatively incorporate this versatile building block into their synthetic programs, enabling

the efficient construction of complex molecular architectures for drug discovery and beyond.
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